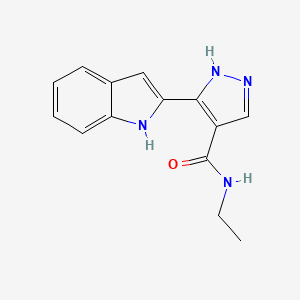![molecular formula C15H23NO2 B15066795 Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- is a complex organic compound with a molecular formula of C13H19NO2 This compound is characterized by the presence of a butanamide backbone with specific substituents that confer unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- typically involves the reaction of butanoic acid with appropriate amines and alcohols under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide: A simpler analog without the phenylethyl and dimethyl substituents.
N-Phenylbutanamide: Contains a phenyl group but lacks the hydroxyl and methyl groups.
N,N-Dimethylbutanamide: Similar in structure but without the phenylethyl group.
Uniqueness
Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C15H23NO2/c1-11(2)10-14(17)16(4)12(3)15(18)13-8-6-5-7-9-13/h5-9,11-12,15,18H,10H2,1-4H3/t12-,15+/m0/s1 |
Clave InChI |
INBVDWVAPFBTHE-SWLSCSKDSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)N(C)C(C)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


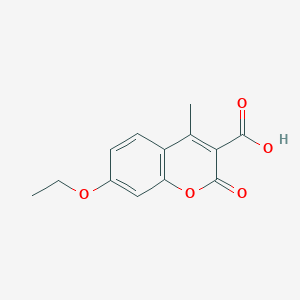
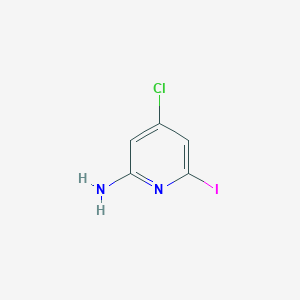
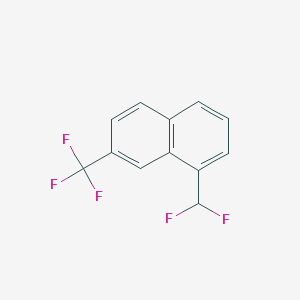
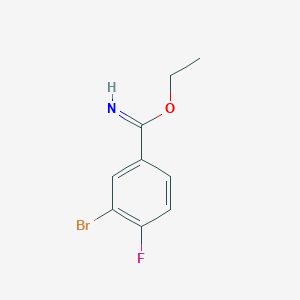
![7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane](/img/structure/B15066732.png)
![1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one](/img/structure/B15066738.png)
![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)

![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
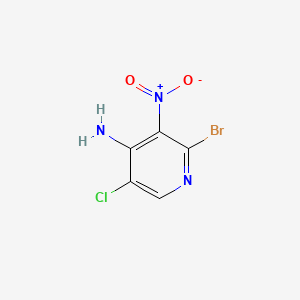
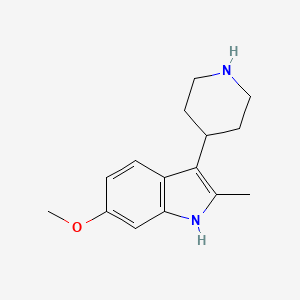
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)
